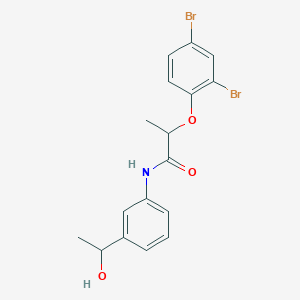
N-(2-ethylhexyl)-2-(1-naphthyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylhexyl)-2-(1-naphthyloxy)acetamide, commonly known as ENA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ENA is synthesized by the reaction of 2-naphthol with 2-ethylhexanoyl chloride in the presence of a base.
作用機序
The mechanism of action of ENA is not fully understood. However, studies have shown that ENA interacts with various proteins and enzymes in the body, leading to its anti-inflammatory and analgesic effects. ENA has also been shown to affect the expression of genes involved in plant growth and development, leading to its use as a plant growth regulator.
Biochemical and physiological effects
ENA has been shown to have various biochemical and physiological effects. In animal studies, ENA has been shown to reduce inflammation and pain, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. ENA has also been shown to enhance the growth and yield of crops, making it a potential candidate for use as a plant growth regulator. In addition, ENA has been shown to reduce the surface tension of water, improving the efficiency of oil spill clean-up.
実験室実験の利点と制限
ENA has several advantages for lab experiments. It is easy to synthesize, and the yield is typically high. ENA is also stable at room temperature, making it easy to store and transport. However, ENA has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. In addition, ENA has not been extensively studied for its toxicity and safety, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of ENA. In medicine, further studies are needed to fully understand the mechanism of action of ENA and its potential as a new drug for the treatment of pain and inflammation. In agriculture, further studies are needed to optimize the use of ENA as a plant growth regulator and to determine its potential impact on the environment. In environmental science, further studies are needed to determine the effectiveness of ENA in oil spill clean-up and to assess its potential impact on aquatic life.
Conclusion
ENA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ENA is synthesized by the reaction of 2-naphthol with 2-ethylhexanoyl chloride in the presence of a base. ENA has been extensively studied for its potential applications in medicine, agriculture, and environmental science. Further studies are needed to fully understand the mechanism of action of ENA and its potential applications in various fields.
合成法
The synthesis of ENA involves the reaction of 2-naphthol with 2-ethylhexanoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of ENA as a white solid with a melting point of 66-68°C. The yield of ENA is typically high, making this method an efficient and cost-effective way of synthesizing ENA.
科学的研究の応用
ENA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, ENA has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, ENA has been used as a plant growth regulator, enhancing the growth and yield of crops. In environmental science, ENA has been used as a surfactant, reducing the surface tension of water and improving the efficiency of oil spill clean-up.
特性
分子式 |
C20H27NO2 |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
N-(2-ethylhexyl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C20H27NO2/c1-3-5-9-16(4-2)14-21-20(22)15-23-19-13-8-11-17-10-6-7-12-18(17)19/h6-8,10-13,16H,3-5,9,14-15H2,1-2H3,(H,21,22) |
InChIキー |
HLVIAEMVEKODDH-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)COC1=CC=CC2=CC=CC=C21 |
正規SMILES |
CCCCC(CC)CNC(=O)COC1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-isopentyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290541.png)
![N-benzyl-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B290542.png)
![N-benzyl-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290545.png)
![N-benzyl-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290547.png)
![2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290549.png)
![N-[3-(1-hydroxyethyl)phenyl]cyclohexanecarboxamide](/img/structure/B290551.png)
![N-[3-(1-hydroxyethyl)phenyl]-3-phenylpropanamide](/img/structure/B290552.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide](/img/structure/B290553.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B290554.png)
![4-ethoxy-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290555.png)
![2-chloro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290556.png)

![N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290559.png)
![Ethyl 2-hydroxy-5-[(2-naphthalen-1-yloxyacetyl)amino]benzoate](/img/structure/B290563.png)